Cas no 1467061-78-4 (cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol)

cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol 化学的及び物理的性質
名前と識別子
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- cis-3-(4-bromo-2-methoxyphenyl)cyclobutanol
- trans-3-(4-bromo-2-methoxyphenyl)cyclobutanol
- 3-(4-bromo-2-methoxyphenyl)cyclobutan-1-ol
- cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol
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- インチ: 1S/C11H13BrO2/c1-14-11-6-8(12)2-3-10(11)7-4-9(13)5-7/h2-3,6-7,9,13H,4-5H2,1H3
- InChIKey: ZIOMNOCDKCXGNR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)OC)C1CC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.5
cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019125329-250mg |
Trans-3-(4-bromo-2-methoxyphenyl)cyclobutanol |
1467061-78-4 | 95% | 250mg |
468.00 USD | 2021-05-31 | |
Alichem | A019125329-1g |
Trans-3-(4-bromo-2-methoxyphenyl)cyclobutanol |
1467061-78-4 | 95% | 1g |
1,170.00 USD | 2021-05-31 |
cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol 関連文献
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cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanolに関する追加情報
Professional Introduction to Compound with CAS No. 1467061-78-4 and Product Name: cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol
The compound with the CAS number 1467061-78-4 and the product name cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The presence of a cyclobutanol core appended with a 4-Bromo-2-methoxyphenyl substituent makes it a structurally intriguing molecule that has been explored for various biological activities.
Recent studies have highlighted the importance of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol in the synthesis of novel pharmacophores. The cyclobutanol moiety, known for its ability to enhance binding affinity and metabolic stability, has been widely utilized in the design of small-molecule drugs. In particular, the 4-Bromo-2-methoxyphenyl group introduces additional functionality that can be exploited for selective interactions with biological targets. This combination has led to the discovery of several compounds with promising preclinical profiles.
One of the most notable applications of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol is in the development of inhibitors for key enzymes involved in metabolic pathways. Research has demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. The structural features of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol allow for precise modulation of enzyme binding, leading to the development of more potent and selective inhibitors.
In addition to its role in enzyme inhibition, cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol has been investigated for its potential as an intermediate in the synthesis of more complex molecules. The bromo and methoxy substituents on the aromatic ring provide versatile handles for further functionalization, enabling chemists to explore a wide range of chemical transformations. This flexibility has made it a valuable building block in synthetic organic chemistry, particularly for constructing heterocyclic scaffolds that are prevalent in many bioactive compounds.
The pharmacological properties of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol have also been studied in the context of central nervous system (CNS) disorders. Preliminary findings suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol to cross the blood-brain barrier is particularly noteworthy, as it is essential for therapeutic efficacy in CNS disorders.
Another area where cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol has shown promise is in the development of anticancer agents. The structural motif present in this compound has been found to interact with specific targets involved in cell proliferation and survival. By modulating these interactions, researchers have identified derivatives that exhibit cytotoxic activity against various cancer cell lines. The cyclobutanol core contributes to improved solubility and bioavailability, which are critical factors for effective drug delivery.
The synthesis of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol involves a series of well-established organic reactions, including bromination, methylation, and cycloaddition reactions. These synthetic strategies have been optimized over time to ensure high yields and purity, making it readily accessible for further research. The availability of this compound has facilitated rapid screening programs aimed at identifying new lead compounds with therapeutic potential.
Future directions in the study of cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol include exploring its role in drug repurposing efforts. By re-evaluating existing data on known analogs, researchers may uncover new uses for this compound or its derivatives. Additionally, advances in computational chemistry and molecular modeling are expected to enhance our understanding of its interactions with biological targets, guiding the design of next-generation drugs.
In conclusion, cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol (CAS No. 1467061-78-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in drug discovery and development.
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